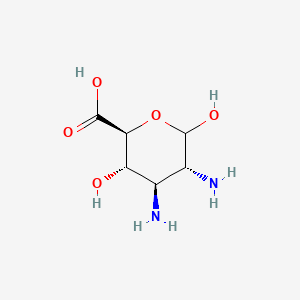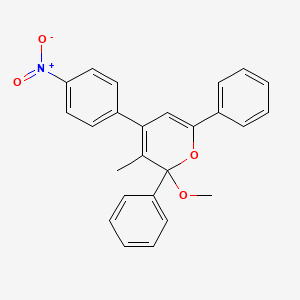
3-Iodo-5,5-dimethylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5,5-dimethylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is known for its iodination properties and is used in various chemical reactions and industrial applications. The imidazolidine ring is a crucial structure in many compounds used in medicinal chemistry, natural product synthesis, and as precursors for N-heterocyclic carbene ligands in catalysis .
Vorbereitungsmethoden
The synthesis of 3-Iodo-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylimidazolidine-2,4-dione with iodine chloride (I-Cl). This reaction is carried out under controlled conditions to ensure the selective iodination of the compound. The process can be performed in batch mode and then scaled up for continuous flow synthesis using a multi-jet oscillating disk continuous flow reactor platform. This method allows for a high throughput and efficient production of the compound .
Analyse Chemischer Reaktionen
3-Iodo-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The iodination property of the compound makes it suitable for substitution reactions, where the iodine atom can be replaced by other functional groups. Common reagents used in these reactions include iodine chloride for iodination and various reducing agents for reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-Iodo-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research, including:
Chemistry: Used as an iodination agent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of other chemical compounds and as a reagent in industrial processes
Wirkmechanismus
The mechanism of action of 3-Iodo-5,5-dimethylimidazolidine-2,4-dione involves its ability to act as an iodination agent. The compound can donate iodine atoms to other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being performed .
Vergleich Mit ähnlichen Verbindungen
3-Iodo-5,5-dimethylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
1,3-Diiodo-5,5-dimethylimidazolidine-2,4-dione: Another iodination agent with similar properties.
1,3-Dichloro-5,5-dimethylimidazolidine-2,4-dione: Used as a bactericidal and algicide.
1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione: Used in water purification and as a bleaching agent . The uniqueness of this compound lies in its specific iodination properties, making it a valuable reagent in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
85297-53-6 |
|---|---|
Molekularformel |
C5H7IN2O2 |
Molekulargewicht |
254.03 g/mol |
IUPAC-Name |
3-iodo-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H7IN2O2/c1-5(2)3(9)8(6)4(10)7-5/h1-2H3,(H,7,10) |
InChI-Schlüssel |
NSAYSMMLCSEEKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N1)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)
![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
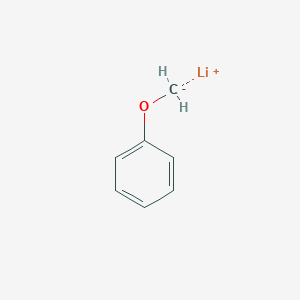
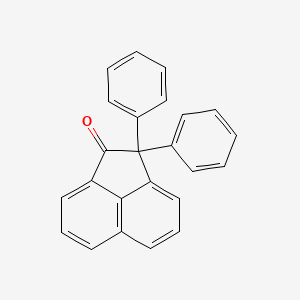
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
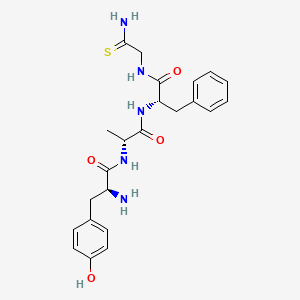

phosphanium bromide](/img/structure/B14427410.png)

